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11-Deoxymogroside IIIE -

11-Deoxymogroside IIIE

Catalog Number: EVT-10949726
CAS Number:
Molecular Formula: C48H82O18
Molecular Weight: 947.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

11-Deoxymogroside IIIE is a notable compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. It belongs to a class of compounds known as mogrosides, which are triterpenoid glycosides recognized for their intense sweetness and potential health benefits. These compounds are primarily used as natural sweeteners and have garnered interest for their pharmacological properties, including antioxidant and anti-inflammatory effects.

Source

The primary source of 11-Deoxymogroside IIIE is the fruit of Siraitia grosvenorii, which is native to southern China and has been used traditionally in herbal medicine. The extraction and purification of mogrosides from this fruit involve various techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for analysis and characterization.

Classification

11-Deoxymogroside IIIE is classified under triterpenoid glycosides. It is structurally related to other mogrosides, differing mainly in its hydroxyl group configuration at specific carbon positions within the molecule. This compound is part of a larger family of mogrosides, which includes various analogs like mogroside V and mogroside III.

Synthesis Analysis

Methods

The synthesis of 11-Deoxymogroside IIIE can be achieved through several methods, primarily focusing on extraction from natural sources or chemical synthesis in laboratory settings.

  1. Extraction: The compound is typically extracted from the dried fruit of Siraitia grosvenorii using solvents like ethanol or methanol. The process involves:
    • Maceration: Soaking the fruit in solvent to dissolve the desired compounds.
    • Filtration: Removing solid residues.
    • Concentration: Evaporating the solvent to obtain a crude extract.
    • Purification: Using HPLC to isolate 11-Deoxymogroside IIIE from other mogrosides.
  2. Chemical Synthesis: Although less common, synthetic methods have been explored. These methods often involve:
    • Starting Materials: Utilizing simpler triterpenoids as precursors.
    • Reactions: Employing reactions such as glycosylation to introduce sugar moieties at specific positions on the aglycone structure.

Technical Details

The purification process often employs HPLC with specific mobile phases (e.g., acetonitrile-water mixtures) and detection methods such as ultraviolet-visible spectroscopy (UV-Vis) or mass spectrometry for monitoring compound separation and purity.

Molecular Structure Analysis

Structure

The molecular structure of 11-Deoxymogroside IIIE can be represented by the following chemical formula:

C27H44O12C_{27}H_{44}O_{12}

This indicates that it consists of 27 carbon atoms, 44 hydrogen atoms, and 12 oxygen atoms. The structural configuration includes multiple hydroxyl groups attached to a triterpenoid backbone, which is essential for its sweetening properties.

Data

  • Molecular Weight: Approximately 596.7 g/mol.
  • Structural Features: The compound features a unique arrangement of sugar units that contribute to its solubility and sweetness profile.
Chemical Reactions Analysis

Reactions

11-Deoxymogroside IIIE can undergo various chemical reactions typical for glycosides, including hydrolysis under acidic or enzymatic conditions, which can release sugars and lead to the formation of aglycone derivatives.

Technical Details

  1. Hydrolysis Reaction: In acidic conditions, the glycosidic bond can break, leading to the release of monosaccharides:
    C27H44O12+H2OAglycone+Monosaccharides\text{C}_{27}\text{H}_{44}\text{O}_{12}+\text{H}_2\text{O}\rightarrow \text{Aglycone}+\text{Monosaccharides}
  2. Enzymatic Reactions: Specific enzymes can modify the hydroxyl groups or glycosidic bonds, potentially altering the sweetness or bioactivity of the compound.
Mechanism of Action

Process

The mechanism by which 11-Deoxymogroside IIIE exerts its sweetening effect involves interaction with taste receptors on the tongue. Research indicates that mogrosides activate sweet taste receptors (T1R2/T1R3), leading to a perception of sweetness without significant calories.

Data

Studies have shown that mogrosides can be hundreds of times sweeter than sucrose while having minimal impact on blood glucose levels, making them suitable for use in dietary products aimed at managing diabetes and obesity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and alcohol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Taste Profile: Notably sweet with a delayed onset compared to sucrose.

Relevant analyses include:

  • High-performance liquid chromatography for purity assessment.
  • Mass spectrometry for molecular weight determination.
Applications

Scientific Uses

11-Deoxymogroside IIIE has several applications in various fields:

  • Food Industry: Used as a natural sweetener in beverages, desserts, and dietary supplements due to its high sweetness intensity and low caloric content.
  • Pharmaceuticals: Investigated for potential health benefits such as anti-diabetic effects, antioxidant properties, and anti-inflammatory activities.
  • Cosmetics: Incorporated into formulations for its moisturizing properties and potential skin benefits.

Research continues into expanding its applications based on its unique properties and health benefits associated with consumption.

Biosynthesis and Metabolic Pathways of 11-Deoxymogroside IIIE

Enzymatic Cascades in Mogroside Backbone Formation

The biosynthesis of 11-Deoxymogroside IIIE initiates with the universal isoprenoid precursor isopentenyl diphosphate, channeled through the cytosolic mevalonate pathway. Enzymatic cyclization of 2,3-oxidosqualene forms the cucurbitane skeleton, a signature structural feature of mogrosides. This reaction is catalyzed by oxidosqualene cyclases, which generate the tetracyclic triterpenoid backbone cucurbitadienol [4]. Subsequent oxidations at positions C-3 and C-24 are mediated by cytochrome P450 monooxygenases (CYP450s), introducing hydroxyl groups essential for glycosylation. Crucially, the absence of oxidation at C-11 distinguishes 11-Deoxymogroside IIIE from sweet-tasting mogrosides like mogroside V, which require an α-hydroxy group at C-11 for sweetness [5] [9].

Table 1: Key Enzymes in Mogroside Backbone Synthesis

Enzyme ClassGene FamilyFunctionProduct
Squalene epoxidaseSEEpoxidation of squalene2,3-Oxidosqualene
Oxidosqualene cyclaseOSCCyclization of oxidosqualeneCucurbitadienol
Cytochrome P450CYP450Hydroxylation at C-3 and C-24Polyhydroxylated cucurbitane
Dehydrogenase-Oxidation at C-11 (absent in 11-Deoxymogroside IIIE)11-Oxo derivatives

Role of Glycosyltransferases in Glucose Unit Addition

Glycosylation of the aglycone mogrol is executed by uridine diphosphate-dependent glycosyltransferases (UGTs). Primary glycosylation involves UGT74AC1 variants, which transfer glucose units to C-3-OH and C-24-OH positions of mogrol, yielding mogroside IIE [3]. 11-Deoxymogroside IIIE arises when UGT94-289-3 catalyzes branched glycosylation at the C-24 glucose moiety, forming a β-(1→6) glycosidic bond. This enzyme exhibits substrate promiscuity, accepting both mogrol and deoxygenated derivatives. Notably, its catalytic efficiency for 11-deoxy substrates is 74–400-fold lower than for mogroside IIIE, explaining the compound’s lower natural abundance [3] [7]. Structural analyses reveal that mutations at substrate-binding residues (e.g., L48M, R28H) enhance UDP-glucose affinity, enabling 91–99% conversion of mogrol to tri-glycosylated derivatives in engineered yeast systems [3].

Post-Ripening Modifications and Catalytic Activation

Post-harvest processing of Siraitia grosvenorii fruits significantly influences 11-Deoxymogroside IIIE levels. During post-ripening at 35°C, UGT94-289-3 activation converts bitter mogrosides (e.g., mogroside IIE) to sweet variants. However, 11-Deoxymogroside IIIE accumulation is temperature-dependent:

  • At 25°C: Limited glycosylation; 11-Deoxymogroside IIIE remains stable.
  • At 35°C: Two-week incubation increases mogroside V by 80%, but 11-Deoxymogroside IIIE decreases due to further glycosylation [7].

Table 2: Impact of Post-Ripening Conditions on Mogroside Profiles

ConditionMogroside IIE Change11-Deoxymogroside IIIE ChangeMogroside V Change
25°C, 2 weeks-15%+5%+10%
35°C, 2 weeks-40%-20%+80%

Data normalized to initial concentrations in fresh fruits [7]

This occurs because UGT94-289-3 preferentially utilizes 11-deoxy substrates in vitro under optimized pH (7.5) and cofactor (Mg²⁺) conditions, converting 95% of mogroside III to tetra-glycosylated sweet mogrosides [7]. The downregulation of UGT94-289-3 transcription in immature fruits explains higher 11-Deoxymogroside IIIE in early development [4].

Comparative Analysis of Deoxy-Mogroside Biosynthetic Routes

11-Deoxymogroside IIIE (C₄₈H₈₂O₁₈, MW 947.15 g/mol) diverges from sweet mogrosides in two key aspects:

  • C-11 Oxidation State: Lacks the C-11 α-hydroxy group critical for sweetness receptor interaction [5] [9].
  • Glycosylation Pattern: Contains three glucose units (one at C-3, two at C-24), whereas mogroside V has five [3] [6].

Transcriptomic studies identify seven CYP450s and five UGTs differentially expressed during fruit maturation. 11-Deoxymogroside IIIE biosynthesis peaks at 30 days after flowering (DAF), correlating with high UGT74AC1 and low UGT94-289-3 activity. By contrast, sweet mogroside V dominates at 70 DAF due to UGT94-289-3 upregulation [4] [7]. Isotopic labeling confirms cucurbitadienol as the precursor for both pathways, but 11-deoxy derivatives bypass C-11 hydroxylation steps [9]. This metabolic branching enables Siraitia grosvenorii to balance defense compounds (bitter mogrosides) and attractants (sweet mogrosides) during fruit development.

Properties

Product Name

11-Deoxymogroside IIIE

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,8R,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C48H82O18

Molecular Weight

947.2 g/mol

InChI

InChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)65-43-40(37(57)34(54)28(21-51)63-43)66-42-39(59)36(56)33(53)27(20-50)62-42)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)64-41-38(58)35(55)32(52)26(19-49)61-41/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1

InChI Key

VBXCGAFICHYWFL-KRPGNBASSA-N

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CCC5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C

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